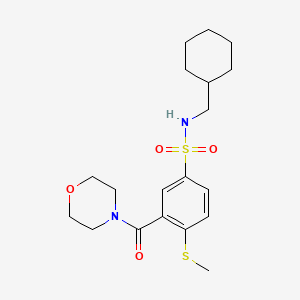
3-isopropoxy-N-(2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropoxy-N-(2-methoxyphenyl)benzamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as GW 405833 and is a selective antagonist of the cannabinoid CB1 receptor. It is a white solid that is soluble in organic solvents such as methanol and ethanol.
作用机制
The mechanism of action of 3-isopropoxy-N-(2-methoxyphenyl)benzamide involves its selective antagonism of the cannabinoid CB1 receptor. This receptor is mainly found in the central nervous system and is involved in various physiological processes. The compound binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropoxy-N-(2-methoxyphenyl)benzamide are mainly related to its selective antagonism of the cannabinoid CB1 receptor. This leads to a decrease in appetite, pain perception, and mood regulation. The compound has also been shown to reduce the effects of drug addiction and withdrawal. It has been suggested that the compound may have potential therapeutic applications in the treatment of obesity, chronic pain, and drug addiction.
实验室实验的优点和局限性
The advantages of using 3-isopropoxy-N-(2-methoxyphenyl)benzamide in lab experiments include its high selectivity for the cannabinoid CB1 receptor and its well-established synthesis method. The compound has been extensively studied and its effects are well understood. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 3-isopropoxy-N-(2-methoxyphenyl)benzamide. One direction is to investigate its potential therapeutic applications in the treatment of obesity, chronic pain, and drug addiction. Another direction is to study its effects on other physiological processes such as memory and cognition. Additionally, the development of more water-soluble derivatives of the compound may improve its utility in lab experiments.
合成方法
The synthesis method of 3-isopropoxy-N-(2-methoxyphenyl)benzamide involves the reaction of 2-methoxybenzoic acid with isopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 3-isopropoxyaniline to give the final product. This method has been optimized for high yield and purity.
科学研究应用
3-isopropoxy-N-(2-methoxyphenyl)benzamide is widely used in scientific research for its selective antagonism of the cannabinoid CB1 receptor. This receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood control. The compound has been used in various studies to investigate the role of the CB1 receptor in these processes. It has also been used to study the effects of CB1 receptor antagonism on drug addiction and withdrawal.
属性
IUPAC Name |
N-(2-methoxyphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(2)21-14-8-6-7-13(11-14)17(19)18-15-9-4-5-10-16(15)20-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPIVGXCKUIYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)
![3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)


![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)
![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5291644.png)
